molecular formula C6H6OS2 B3330779 3,4-Dimercaptophenol CAS No. 742080-42-8

3,4-Dimercaptophenol

Cat. No.: B3330779
CAS No.: 742080-42-8
M. Wt: 158.2 g/mol
InChI Key: JRLGFONLBNGYDP-UHFFFAOYSA-N
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Description

“3,4-Dimercaptophenol” is also known as “4-Mercaptophenol”. It has the molecular formula C6H6OS and a molecular weight of 126.176 . It is also referred to by other names such as p-Hydroxythiophenol, 4-Hydroxythiophenol, Phenol, 4-mercapto-, p-Mercaptophenol, Hydroquinone, monothio-, Monothiohydroquinone, Phenol, p-mercapto-, Thiohydroquinone, USAF B-57, 4-Hydroxybenzenethiol, NSC 46192, p-Hydroxybenzenethiol, and 4-Sulfanylphenol .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, a related study discusses a mechanism for switching a molecular junction based on a proton transfer reaction triggered by an external electrostatic field . This could potentially be relevant to the synthesis or functional applications of “this compound”.


Molecular Structure Analysis

The molecular structure of “this compound” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure may provide insights into its physical and chemical properties.

Scientific Research Applications

Synthesis and Peptide Incorporation

  • 3,4-Dimercaptophenol has been utilized in the synthesis of protected dimercaptophenylalanines, which are then incorporated into peptides. This advancement allows for the creation of dithiolene-functionalized peptides, which are promising for research in catalysis, diagnostics, and nanotechnology (Banerjee et al., 2021).

Spectrophotometric Determination

  • It serves as a sensitive reagent for the extractive spectrophotometric determination of iron(III). This method is applicable in various fields, including pharmaceutical, biological, water, food, and plant sample analysis (Kuliev et al., 2019).

Surface-Enhanced Raman Scattering

  • This compound is instrumental in surface-enhanced Raman scattering (SERS) studies, particularly in understanding physicochemical factors that influence the SERS spectrum (Ahmad et al., 2020).

Electrocatalysis and Energy Storage

  • This compound is also significant in the field of electrocatalysis, where its interaction with various conducting polymers has been explored for potential applications in lithium-ion batteries (Rodríguez-Calero et al., 2011).

Plasmon-Driven Surface-Catalyzed Reactions

  • It has shown promise in plasmon-driven surface-catalyzed reactions, representing a novel method in synthesizing new molecules and expanding the applications of plasmonics in chemistry (Sun et al., 2012).

Future Directions

While specific future directions for “3,4-Dimercaptophenol” were not found in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This could potentially be relevant to the future applications of “this compound”.

Properties

IUPAC Name

3,4-bis(sulfanyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS2/c7-4-1-2-5(8)6(9)3-4/h1-3,7-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLGFONLBNGYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)S)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50665401
Record name 3,4-Bis(sulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742080-42-8
Record name 3,4-Bis(sulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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